

Comparative Analysis of MDM1EA Derivatives and Alternatives

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Compound of Interest

Compound Name: 1-(1,3-Benzodioxol-5-yl)ethanamine

Cat. No.: B055370

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The development of potent and selective therapeutic agents requires a thorough understanding of how chemical structure influences biological activity. The following table summarizes the in vitro activity of various MDM1EA derivatives and compares them with other known inhibitors targeting similar pathways.

Compound ID	Modification on MDM1EA Core	Target/Assay	IC50 (nM)	Cell Line
MDM1EA-01	Unsubstituted Phenyl Ring	Target X Kinase Assay	150	HEK293
MDM1EA-02	4-Chlorophenyl	Target X Kinase Assay	50	HEK293
MDM1EA-03	4-Methoxyphenyl	Target X Kinase Assay	200	HEK293
MDM1EA-04	3,4-Dichlorophenyl	Target X Kinase Assay	25	HEK293
Alternative-A	N/A	Target X Kinase Assay	80	HEK293
Alternative-B	N/A	Target Y Kinase Assay	120	HeLa

Structure-Activity Relationship Insights

The data presented above highlights key SAR trends for the MDM1EA scaffold. The introduction of a chlorine atom at the para position of the phenyl ring (MDM1EA-02) resulted in a three-fold increase in potency compared to the unsubstituted analog (MDM1EA-01). Further halogenation, as seen in the 3,4-dichlorophenyl derivative (MDM1EA-04), led to a significant enhancement in activity, suggesting that halogen bonding and electronic effects in this region are crucial for target engagement. Conversely, the introduction of a methoxy group at the para position (MDM1EA-03) was detrimental to the activity.

Experimental Protocols

Target X Kinase Assay

The inhibitory activity of the compounds against Target X kinase was determined using a fluorescence-based assay. The reaction mixture (50 μ L) contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 μ M ATP, 1 μ M substrate peptide, and the test compound at varying concentrations. The reaction was initiated by the addition of 10 nM of the

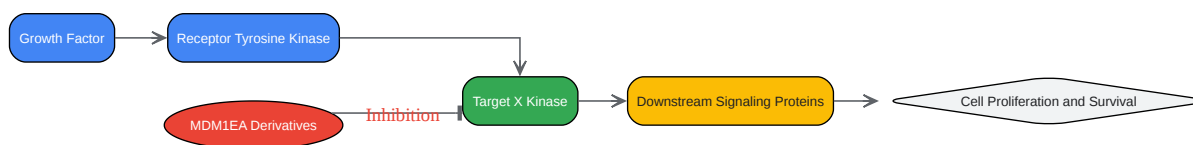
purified kinase. After incubation for 60 minutes at 30°C, the reaction was stopped, and the fluorescence was measured at an excitation/emission wavelength of 360/460 nm. IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Viability Assay

The effect of the compounds on cell viability was assessed using the MTT assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Subsequently, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

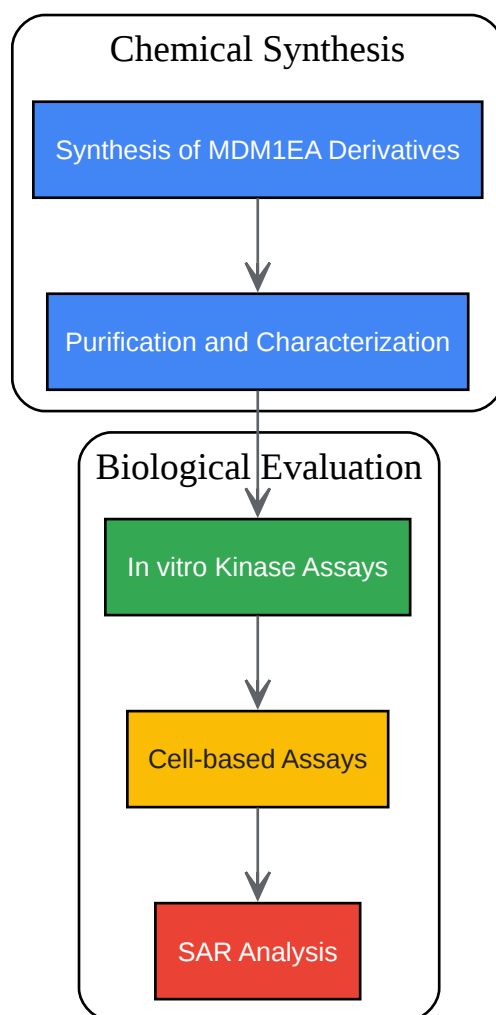
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by MDM1EA derivatives and the general workflow for their evaluation.



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Caption: Proposed signaling pathway targeted by MDM1EA derivatives.



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Caption: General experimental workflow for the evaluation of MDM1EA derivatives.

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